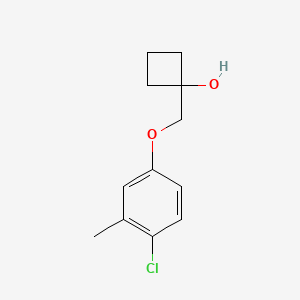
N-(cyclohexylmethyl)-2-methylsulfanylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Cyclohexylmethyl)-2-(methylthio)nicotinamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a nicotinamide core substituted with a cyclohexylmethyl group and a methylthio group, which contribute to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclohexylmethyl)-2-(methylthio)nicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with nicotinic acid, cyclohexylmethylamine, and methylthiol.
Amidation Reaction: Nicotinic acid is first converted to nicotinoyl chloride using thionyl chloride. This intermediate is then reacted with cyclohexylmethylamine to form N-(Cyclohexylmethyl)nicotinamide.
Thioether Formation: The final step involves the introduction of the methylthio group. This is achieved by reacting N-(Cyclohexylmethyl)nicotinamide with methylthiol in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of N-(Cyclohexylmethyl)-2-(methylthio)nicotinamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(Cyclohexylmethyl)-2-(methylthio)nicotinamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in the nicotinamide core can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(Cyclohexylmethyl)-2-(methylthio)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(Cyclohexylmethyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets. As an NNMT inhibitor, it binds to the active site of the enzyme, preventing the methylation of nicotinamide. This inhibition disrupts the methylation potential and affects various metabolic pathways, leading to therapeutic effects in conditions characterized by abnormal NNMT activity .
Comparación Con Compuestos Similares
Similar Compounds
Nicotinamide: The parent compound, lacking the cyclohexylmethyl and methylthio substitutions.
N-Methyl-Nicotinamide: A methylated derivative of nicotinamide.
N-(Cyclohexylmethyl)nicotinamide: Similar structure but without the methylthio group.
Uniqueness
N-(Cyclohexylmethyl)-2-(methylthio)nicotinamide is unique due to the presence of both the cyclohexylmethyl and methylthio groups. These substitutions enhance its binding affinity and specificity for NNMT, making it a more potent inhibitor compared to its analogs .
Propiedades
Número CAS |
794537-28-3 |
|---|---|
Fórmula molecular |
C14H20N2OS |
Peso molecular |
264.39 g/mol |
Nombre IUPAC |
N-(cyclohexylmethyl)-2-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C14H20N2OS/c1-18-14-12(8-5-9-15-14)13(17)16-10-11-6-3-2-4-7-11/h5,8-9,11H,2-4,6-7,10H2,1H3,(H,16,17) |
Clave InChI |
HTMBCOXHKJVSRZ-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=CC=N1)C(=O)NCC2CCCCC2 |
Solubilidad |
38.4 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


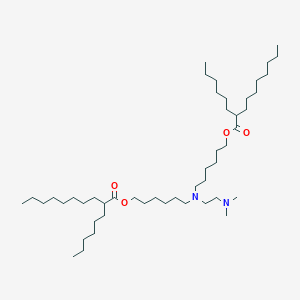



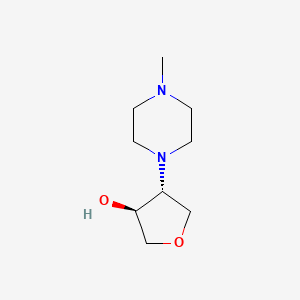

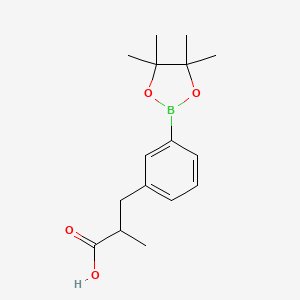
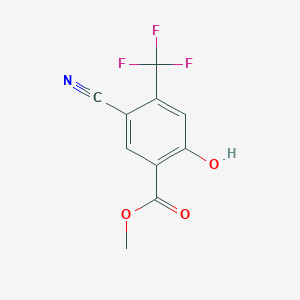
![N-(1-cyano-1,2-dimethylpropyl)-2-({5-[(3-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propanamide](/img/structure/B13352100.png)
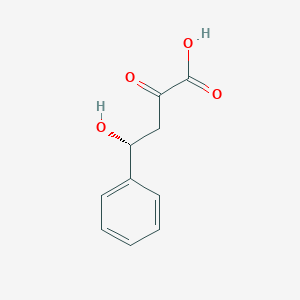
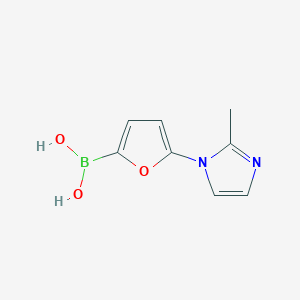

![(1R,2S,5S)-6,6-Dimethyl-N-((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)-3-(2-(4-(trifluoromethoxy)phenoxy)acetyl)-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B13352130.png)
